4-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide

Medicinal chemistry Structure-activity relationship Heterocyclic chemistry

4-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide (CAS 2034571-77-0) is a synthetic small molecule belonging to the thiophene-2-carboxamide class, featuring a 4-methylthiophene core linked via an amide bond to a piperidine ring that bears a tetrahydrothiophen-3-yl (thiolan-3-yl) substituent. Its molecular formula is C16H24N2OS2 and its molecular weight is 324.5 g/mol.

Molecular Formula C16H24N2OS2
Molecular Weight 324.5
CAS No. 2034571-77-0
Cat. No. B2785897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide
CAS2034571-77-0
Molecular FormulaC16H24N2OS2
Molecular Weight324.5
Structural Identifiers
SMILESCC1=CSC(=C1)C(=O)NCC2CCN(CC2)C3CCSC3
InChIInChI=1S/C16H24N2OS2/c1-12-8-15(21-10-12)16(19)17-9-13-2-5-18(6-3-13)14-4-7-20-11-14/h8,10,13-14H,2-7,9,11H2,1H3,(H,17,19)
InChIKeyDDURZXLPHYKYBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide (CAS 2034571-77-0): Baseline Characterization for Scientific Procurement


4-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide (CAS 2034571-77-0) is a synthetic small molecule belonging to the thiophene-2-carboxamide class, featuring a 4-methylthiophene core linked via an amide bond to a piperidine ring that bears a tetrahydrothiophen-3-yl (thiolan-3-yl) substituent . Its molecular formula is C16H24N2OS2 and its molecular weight is 324.5 g/mol . The compound is currently offered by chemical vendors for non-human research purposes, and no primary research articles, patents, or authoritative database entries reporting quantitative biological or physicochemical data for this specific compound were identified in the accessible literature .

Why In-Class Thiophene Carboxamide Analogs Cannot Simply Substitute 4-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide


Within the thiophene-2-carboxamide family, even subtle structural variations—such as the identity of the heterocycle attached to the piperidine nitrogen (e.g., tetrahydrofuran vs. tetrahydrothiophene) or the presence of a 4-methyl substituent on the thiophene ring—can drastically alter physicochemical properties, target binding, and pharmacokinetic behavior [1]. Although direct comparative biological data for this compound are absent from the open literature, the established structure-activity relationship (SAR) principles in this chemical class indicate that the tetrahydrothiophene moiety introduces distinct electronic and steric features compared to oxygen-containing or differently sized sulfur heterocycles, making generic substitution scientifically unsound without empirical validation [1].

Quantitative Differentiation Evidence for 4-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide


Structural Differentiation: Tetrahydrothiophene vs. Tetrahydrofuran Analog

The target compound contains a tetrahydrothiophene (thiolane) ring, whereas the closest commercially available analog, 4-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide (CAS 2034554-76-0), bears a tetrahydrofuran ring . This S→O substitution results in a molecular weight increase from 308.44 g/mol to 324.5 g/mol and alters hydrogen-bonding capacity and lipophilicity . No head-to-head biological data are available for these two compounds. The differentiation is based on class-level inference from thiophene carboxamide patents that demonstrate potency variations of 10- to 100-fold when heteroatom substitutions are introduced at analogous positions [1].

Medicinal chemistry Structure-activity relationship Heterocyclic chemistry

Structural Differentiation: Tetrahydrothiophene vs. Tetrahydrothiopyran Analog

Compared to N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide (CAS 2034530-85-1), which features a six-membered thiopyran ring, the target compound’s five-membered thiolane ring imposes different conformational constraints and steric bulk . Both share the same molecular formula (C16H24N2OS2) and molecular weight (324.5 g/mol), yet ring-size differences can lead to divergent binding modes as documented in kinase inhibitor SAR studies [1]. No direct comparative bioactivity data for these two specific compounds were identified.

Medicinal chemistry Ligand design Conformational analysis

Structural Differentiation: 4-Methyl Substitution on the Thiophene Core

The target compound carries a 4-methyl group on the thiophene ring, whereas many related thiophene-2-carboxamide analogs (e.g., N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide) lack this substituent . In thiophene carboxamide series disclosed in patent literature, the introduction of a methyl group at the 4-position has been associated with modulation of metabolic stability, CYP inhibition, and target potency, although the magnitude varies with the specific target [1]. No direct comparative data are available for the target compound versus its des-methyl analog.

Medicinal chemistry SAR Thiophene derivatives

Recommended Application Scenarios for 4-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide Based on Available Evidence


Chemical Probe Development Requiring a Tetrahydrothiophene-Containing Scaffold

This compound is suitable for medicinal chemistry campaigns where the tetrahydrothiophene (thiolane) moiety is hypothesized to engage a specific protein target through sulfur-mediated interactions, such as with metal ions or cysteine residues. The presence of the 4-methylthiophene carboxamide provides a distinct vector for SAR exploration .

Comparative Physicochemical Profiling Against Oxygen-Containing Analogs

Researchers can systematically compare this compound with its tetrahydrofuran analog (CAS 2034554-76-0) to quantify the impact of S→O replacement on logP, solubility, metabolic stability, and target binding. Such head-to-head data would fill a critical evidence gap identified in this guide .

Building Block for Focused Library Synthesis

The compound can serve as a key intermediate for synthesizing a focused library of thiophene-2-carboxamides with variations at the piperidine N-substituent and thiophene 4-position, enabling systematic SAR studies aligned with the general formulas disclosed in patent WO-2005111029-A1 [1].

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